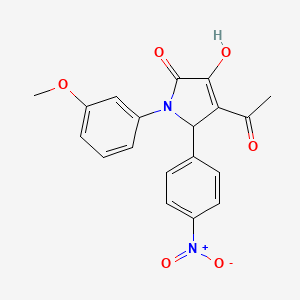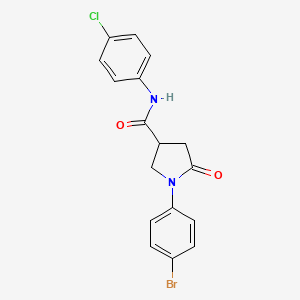
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide may exert its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have low toxicity in animal models. However, there are also limitations to using 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in humans, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its pharmacological properties. Another direction is to explore its potential clinical applications, such as in the treatment of inflammation and cancer. Furthermore, the development of new derivatives of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide may lead to compounds with improved pharmacological properties. Overall, the study of 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to contribute to the development of new therapies for various diseases.
Synthesemethoden
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base, followed by reaction with pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl isocyanate in the presence of a base, followed by reaction with pyrrolidine-2,5-dione. These methods have been reported to yield 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antinociceptive, anti-inflammatory, and antitumor activities in animal models. 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Furthermore, 1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-1-7-15(8-2-12)21-10-11(9-16(21)22)17(23)20-14-5-3-13(19)4-6-14/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKIFAPHJCLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)
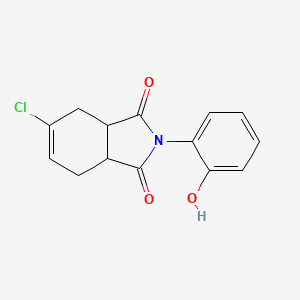
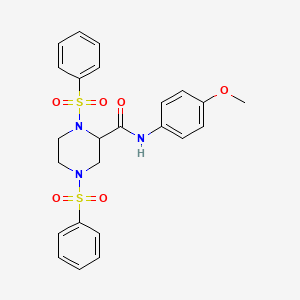

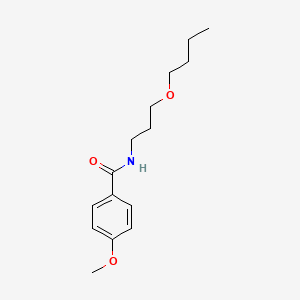
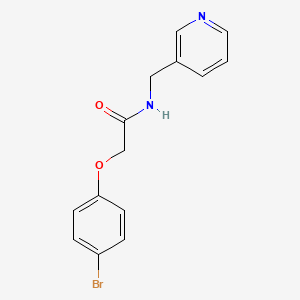
![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
